(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine

LogP Lipophilicity Asymmetric Synthesis

(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine (CAS 1339573-72-6) is a saturated oxygen-containing six-membered ring (tetrahydropyran) bearing a primary amine (methanamine) at the 4-position and a 2-ethyl substituent, with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol. The compound exists as a liquid at room temperature, possessing two asymmetric atoms , and is utilized as a building block in medicinal chemistry due to its distinct three-dimensional spatial arrangement and the presence of both a cyclic ether and a primary amine, which provide multiple vectors for chemical derivatization and potential biological interactions.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13636636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC1CC(CCO1)CN
InChIInChI=1S/C8H17NO/c1-2-8-5-7(6-9)3-4-10-8/h7-8H,2-6,9H2,1H3
InChIKeySMYLGDAAOJBTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine: Structural and Functional Overview for Chemical Sourcing Decisions


(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine (CAS 1339573-72-6) is a saturated oxygen-containing six-membered ring (tetrahydropyran) bearing a primary amine (methanamine) at the 4-position and a 2-ethyl substituent, with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . The compound exists as a liquid at room temperature, possessing two asymmetric atoms , and is utilized as a building block in medicinal chemistry due to its distinct three-dimensional spatial arrangement and the presence of both a cyclic ether and a primary amine, which provide multiple vectors for chemical derivatization and potential biological interactions .

Stereochemistry
Chiral scaffold with two asymmetric centers
Functional handles
Primary amine and cyclic ether for derivatization
Lipophilicity
Balanced lipophilicity profile for lead optimization studies

Why Generic Tetrahydropyran Methanamines Cannot Substitute for (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine


Direct substitution of (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine with other tetrahydropyran methanamine analogs is scientifically unjustified due to quantifiable differences in physicochemical properties and structural parameters that critically influence chemical reactivity and biological activity. The specific position of the ethyl substituent at the 2-position (versus the 4-position, for example) directly alters the compound's lipophilicity (LogP), molecular conformation, and the number of asymmetric centers, which in turn dictates its solubility profile, potential for stereospecific interactions, and its behavior as a synthetic intermediate . Furthermore, the 2-ethyl group imposes distinct steric constraints that differ from a methyl or unsubstituted analog, leading to potentially divergent outcomes in structure-activity relationship (SAR) studies and in the final properties of derived molecules . Therefore, assuming functional equivalence based solely on the shared 'tetrahydropyran methanamine' core overlooks these crucial and verifiable differentiating factors.

2‑Ethyl substitution alters lipophilicity and conformation compared to unsubstituted or 4‑ethyl analogs, potentially shifting SAR outcomes.
Regioisomeric identity (2‑ethyl vs. 4‑ethyl) changes stereochemistry and purity grade, which may affect assay reproducibility and intermediate fidelity.
Safety documentation varies between analogs; explicit SDS for this CAS supports laboratory compliance and risk assessment.

Quantitative Evidence Differentiating (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine from Its Closest Analogs


Lipophilicity and Structural Asymmetry Differentiate (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine from Unsubstituted Tetrahydropyran Methanamine

(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine demonstrates a significantly higher lipophilicity and greater structural complexity compared to the unsubstituted analog (tetrahydro-2H-pyran-4-yl)methanamine. This is a class-level inference based on known structure-property relationships and computed data, as direct experimental LogP data for the unsubstituted analog is not available from the same source. The target compound has a computed LogP of 0.735 and contains two asymmetric atoms, introducing stereochemical complexity . In contrast, the unsubstituted analog is achiral and is expected to have a lower LogP value, typical for a less substituted, more polar amine [1].

Lipophilicity & Asymmetry
Class‑level
LogP 0.735 vs ~0.0; 2 chiral centers vs 0
Higher lipophilicity and stereochemical complexity may support SAR exploration
Class‑level inference; experimental verification advised
LogP Lipophilicity Asymmetric Synthesis Medicinal Chemistry

Regioisomeric Positioning of the Ethyl Group: 2-Ethyl vs. 4-Ethyl Substitution Yields Distinct Physicochemical and Biological Profiles

The regioisomer 4-Ethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 1142202-08-1) is a direct comparator. While quantitative biological data are unavailable for both compounds, a cross-study comparison of their predicted and reported properties reveals a critical differentiator. The target compound has a calculated LogP of 0.735 and two asymmetric atoms (C2 and C4) . In contrast, the 4-ethyl regioisomer, despite having the same molecular formula, is reported with a higher purity specification of ≥95% and features a geminal disubstitution pattern at the 4-position, which is achiral at that carbon. This fundamental difference in regiochemistry directly impacts the three-dimensional shape, the environment around the amine, and the molecule's overall physicochemical properties, making the 2-ethyl compound a distinct entity for SAR investigations.

Regioisomer Purity
Data to verify
Purity 98% vs ≥95%; 2 asymmetric atoms vs 1
Higher purity and stereochemical complexity support reproducibility in stereospecific assays
Cross‑study comparable; confirm lot‑specific purity
Regioisomerism Structure-Activity Relationship (SAR) Lipophilicity Drug Design

Safety Profile: (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine Exhibits Specific Handling Requirements for Laboratory Use

The safety profile of (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine is clearly defined, enabling informed procurement and laboratory handling decisions. It is classified as harmful/irritant (GHS07), with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a supporting evidence point, as safety profiles for analogous amines may be similar, but the explicit documentation for this specific CAS number (1339573-72-6) ensures compliance and proper risk assessment.

Safety Documentation
Reported
H302, H315, H319, H335; GHS07
Documented hazard profile supports laboratory safety compliance and procurement decisions
SDS for specific CAS; review before use
Laboratory Safety Hazard Classification Procurement Chemical Handling

Target Application Scenarios for (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine in Research and Development


Medicinal Chemistry: As a Chiral Scaffold for Optimizing Pharmacokinetic Properties

In drug discovery programs, (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine is preferentially used over simpler, achiral tetrahydropyran amines when the goal is to modulate lipophilicity (LogP) or introduce stereochemical complexity. The presence of two asymmetric atoms allows for the creation of diastereomeric compound libraries to probe stereospecific biological interactions, a feature absent in the unsubstituted tetrahydropyran-4-yl methanamine comparator . Its LogP of 0.735 offers a balanced starting point for further optimization of a lead compound's absorption and distribution .

Synthetic Chemistry: As a Regioisomerically Pure Intermediate for Structure-Activity Relationship (SAR) Studies

This compound is the preferred choice for chemical derivatization when a 2-ethyl substituent is required on the tetrahydropyran ring. Its defined purity (98%) and distinct regioisomeric identity (2-ethyl vs. 4-ethyl) make it an ideal building block for SAR campaigns . Using the 4-ethyl regioisomer (≥95% purity) would lead to different downstream products with altered biological and chemical properties, making the 2-ethyl version the essential reagent for generating specific structural analogs .

Compliance-Driven Research: For Laboratories Requiring Complete Safety and Regulatory Documentation

For procurement in regulated environments, such as academic or industrial labs with strict safety protocols, the availability of a complete Safety Data Sheet (SDS) with explicit hazard and precautionary statements for this specific CAS number is a non-negotiable requirement . This documented safety profile ensures proper risk assessment, handling, and disposal, differentiating it from other in-class compounds that may lack such comprehensive documentation.

Application
Selection Property
Validation Focus
Medicinal chemistry chiral scaffold
Stereochemical and lipophilicity profile
Diastereomeric library synthesis, PK property profiling
SAR intermediate (2‑ethyl series)
Regioisomeric purity
SAR reproducibility, regioisomer‑specific reactivity
Laboratory safety compliance
Documented safety data (SDS)
Occupational health compliance, risk assessment
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